4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine
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Description
4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine is a useful research compound. Its molecular formula is C21H26ClN5O and its molecular weight is 399.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.1825882 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Properties
A study by Mattioda et al. (1975) synthesized a series of new 4-piperazinopyrimidines, displaying a variety of pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. Two compounds, in particular, demonstrated powerful antiemetic activity, highlighting the chemical series' potential for clinical investigations (Mattioda et al., 1975).
Antimicrobial Activity
Abdel-rahman, Bakhite, and Al-Taifi (2002) explored the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines. Some prepared compounds were tested for their in vitro antimicrobial activities, indicating a selective growth inhibition of Cryptococcus neoformans (Abdel-rahman et al., 2002).
Analysis in Biological Matrices
Chavez-Eng, Constanzer, and Matuszewski (1997) developed a sensitive and specific assay for the determination of a novel dopamine D4 receptor antagonist in human plasma and urine, showcasing the compound's potential as an antipsychotic agent (Chavez-Eng et al., 1997).
Antioxidant and Antitumor Activities
El-Moneim, El-Deen, and El-Fattah (2011) evaluated the antioxidant and antitumor activities of some prepared nitrogen heterocycles, including compounds with potential medicinal applications due to their biological activity profiles (El-Moneim et al., 2011).
Metabolism Studies
Zhang et al. (2000) investigated the metabolism of L-745,870, a dopamine D(4) selective antagonist, in rat, monkey, and humans. The study identified major metabolic pathways and proposed the formation of a novel mercapturic acid adduct, providing insights into the drug's biotransformation processes (Zhang et al., 2000).
Neurological Benefits
Research by Smith et al. (1997) on BW619C89, a sodium channel antagonist, demonstrated long-term cerebroprotective effects with advantageous functional consequences in a rodent model of stroke, suggesting its potential for oral administration in cerebroprotection (Smith et al., 1997).
Anti-histaminic Activities
Rahaman et al. (2009) synthesized novel pyrimidines showing significant anti-histaminic activity, indicating their potential as alternative therapeutic agents for treating histamine-related disorders (Rahaman et al., 2009).
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O/c1-16-23-19(25-8-2-3-9-25)15-20(24-16)26-10-12-27(13-11-26)21(28)14-17-4-6-18(22)7-5-17/h4-7,15H,2-3,8-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVSURLWDCUAMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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